molecular formula C17H14O2 B14872814 2-((4-Methoxyphenyl)methylene)indan-1-one

2-((4-Methoxyphenyl)methylene)indan-1-one

Cat. No.: B14872814
M. Wt: 250.29 g/mol
InChI Key: VBOMEZWDBOXOKE-UVTDQMKNSA-N
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Description

2-((4-Methoxyphenyl)methylene)indan-1-one is an organic compound with the molecular formula C17H14O2 It is known for its unique structure, which includes an indanone core with a methoxyphenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)methylene)indan-1-one typically involves the condensation of 4-methoxybenzaldehyde with indan-1-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)methylene)indan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-((4-Methoxyphenyl)methylene)indan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)methylene)indan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzylidene)-1-indanone
  • 2-(3,4-Dimethoxybenzylidene)-1-indanone
  • 2-(4-Methoxyphenyl)-1,3-indandione

Uniqueness

2-((4-Methoxyphenyl)methylene)indan-1-one is unique due to its specific structural features, such as the methoxy group and the indanone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10-

InChI Key

VBOMEZWDBOXOKE-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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